6-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
6-BROMO-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of the bromine atom into the benzothiophene ring.
Chlorination: Introduction of the chlorine atom.
Amidation: Formation of the carboxamide group.
Thienyl Substitution: Introduction of the thienyl group with carbamoyl and methyl substituents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-BROMO-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar core structures but different substituents.
Thienyl Compounds: Molecules containing the thienyl group with various functional groups.
Uniqueness
6-BROMO-N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of bromine, chlorine, and thienyl substituents, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C16H12BrClN2O2S2 |
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Molecular Weight |
443.8 g/mol |
IUPAC Name |
6-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12BrClN2O2S2/c1-6-7(2)23-16(11(6)14(19)21)20-15(22)13-12(18)9-4-3-8(17)5-10(9)24-13/h3-5H,1-2H3,(H2,19,21)(H,20,22) |
InChI Key |
YQBQGHBOTQKFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl)C |
Origin of Product |
United States |
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